![molecular formula C10H6N2 B14713201 Bicyclo[2.2.2]octa-2,5,7-triene-2,3-dicarbonitrile CAS No. 18341-68-9](/img/structure/B14713201.png)
Bicyclo[2.2.2]octa-2,5,7-triene-2,3-dicarbonitrile
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Bicyclo[2.2.2]octa-2,5,7-triene-2,3-dicarbonitrile: is a unique organic compound characterized by its bicyclic structure This compound is part of the bicyclo[222]octa-2,5,7-triene family, which is known for its distinctive barrel-like shape
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of bicyclo[2.2.2]octa-2,5,7-triene-2,3-dicarbonitrile typically involves the following steps:
Starting Materials: The synthesis begins with readily available starting materials such as cyclohexadiene derivatives.
Cyclization: A cyclization reaction is carried out to form the bicyclic core structure. This step often involves the use of strong acids or bases as catalysts.
Introduction of Cyano Groups: The cyano groups are introduced through a nitrile addition reaction. Common reagents for this step include cyanogen bromide or other nitrile sources.
Purification: The final product is purified using techniques such as recrystallization or chromatography to obtain pure this compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process.
Analyse Des Réactions Chimiques
Types of Reactions
Bicyclo[2.2.2]octa-2,5,7-triene-2,3-dicarbonitrile undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides. Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reduction reactions can convert the cyano groups to amines. Typical reducing agents include lithium aluminum hydride and hydrogen gas in the presence of a catalyst.
Substitution: The compound can undergo nucleophilic substitution reactions, where the cyano groups are replaced by other functional groups. Reagents such as sodium methoxide or sodium ethoxide are commonly used.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield bicyclo[2.2.2]octa-2,5,7-triene-2,3-dicarboxylic acid, while reduction may produce bicyclo[2.2.2]octa-2,5,7-triene-2,3-diamine.
Applications De Recherche Scientifique
Bicyclo[2.2.2]octa-2,5,7-triene-2,3-dicarbonitrile has several scientific research applications:
Chemistry: The compound is used as a building block in organic synthesis. Its unique structure makes it a valuable intermediate in the synthesis of complex molecules.
Biology: In biological research, the compound is studied for its potential interactions with biomolecules. It can serve as a probe to investigate enzyme mechanisms and protein-ligand interactions.
Medicine: The compound’s derivatives are explored for their potential therapeutic properties. Research is ongoing to evaluate their efficacy as drug candidates.
Industry: In the industrial sector, the compound is used in the production of specialty chemicals and materials. Its reactivity and stability make it suitable for various applications, including polymer synthesis and material science.
Mécanisme D'action
The mechanism of action of bicyclo[2.2.2]octa-2,5,7-triene-2,3-dicarbonitrile involves its interaction with molecular targets such as enzymes and receptors. The cyano groups can form hydrogen bonds and electrostatic interactions with active sites, influencing the compound’s binding affinity and specificity. The bicyclic structure provides rigidity, which can enhance the compound’s stability and reactivity in biological systems.
Comparaison Avec Des Composés Similaires
Similar Compounds
Bicyclo[2.2.2]octa-2,5,7-triene: This compound lacks the cyano groups and has different reactivity and applications.
Bicyclo[2.2.2]oct-7-ene-2,3,5,6-tetracarboxylic dianhydride: This compound has carboxylic anhydride groups instead of cyano groups, leading to different chemical properties and uses.
Uniqueness
Bicyclo[2.2.2]octa-2,5,7-triene-2,3-dicarbonitrile is unique due to the presence of cyano groups, which impart distinct reactivity and potential applications. The combination of the bicyclic structure and cyano groups makes it a versatile compound in various fields of research and industry.
Propriétés
Numéro CAS |
18341-68-9 |
|---|---|
Formule moléculaire |
C10H6N2 |
Poids moléculaire |
154.17 g/mol |
Nom IUPAC |
bicyclo[2.2.2]octa-2,5,7-triene-2,3-dicarbonitrile |
InChI |
InChI=1S/C10H6N2/c11-5-9-7-1-2-8(4-3-7)10(9)6-12/h1-4,7-8H |
Clé InChI |
JLZQXEVYBVMWQM-UHFFFAOYSA-N |
SMILES canonique |
C1=CC2C=CC1C(=C2C#N)C#N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N-[2-Methyl-2-(methylsulfanyl)cyclohexylidene]hydroxylamine](/img/structure/B14713119.png)
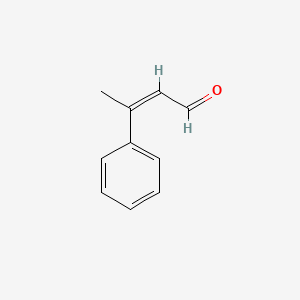
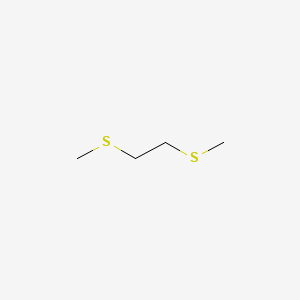
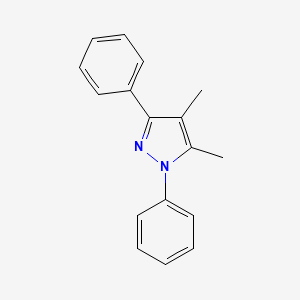
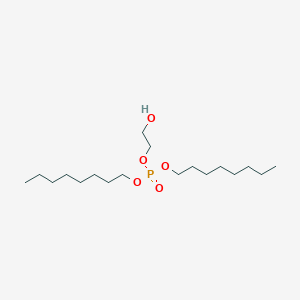
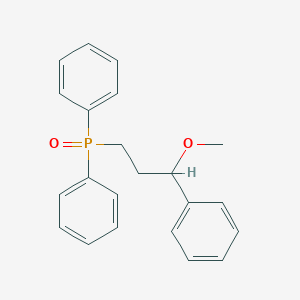
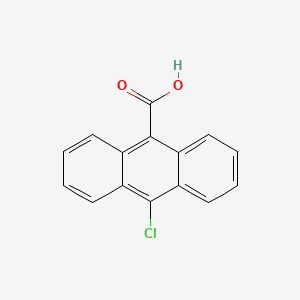
![6,7-Diphenyl-6,7-dihydropyrido[2,3-d]pyridazine-5,8-dione](/img/structure/B14713168.png)
![1-[2-(Piperidin-1-yl)cyclopent-1-en-1-yl]ethan-1-one](/img/structure/B14713175.png)
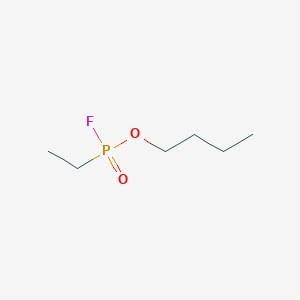
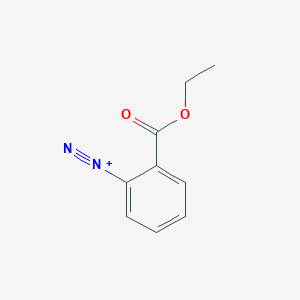

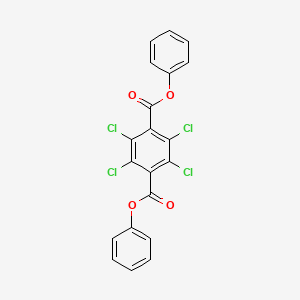
![5,9-Dioxo-6,7,8,9-tetrahydro-5h-benzo[7]annulene-1,4-diyl diacetate](/img/structure/B14713213.png)
